4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both bromine and an aminomethyl group in its structure provides unique reactivity and functionalization opportunities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 1,2,3,4-tetrahydroquinolin-2-one to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to modify the quinoline ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives with modified functional groups.
Scientific Research Applications
4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the bromine atom can participate in halogen bonding .
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin Derivatives: These compounds also contain an aminomethyl group and exhibit similar reactivity but differ in their core structure.
7-Hydroxy-4-methyl Coumarin: Another compound with a similar functional group but different applications and properties.
Uniqueness
4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one is unique due to the combination of its quinoline core, bromine atom, and aminomethyl group. This combination provides distinct reactivity and functionalization opportunities that are not present in similar compounds.
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
4-(aminomethyl)-6-bromo-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11BrN2O/c11-7-1-2-9-8(4-7)6(5-12)3-10(14)13-9/h1-2,4,6H,3,5,12H2,(H,13,14) |
InChI Key |
GQUAFOOKQIXSKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)Br)NC1=O)CN |
Origin of Product |
United States |
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